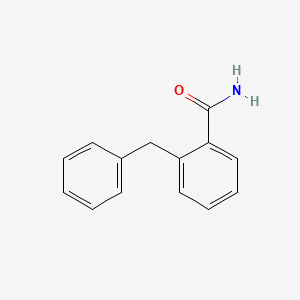

2-Benzylbenzamide

Descripción

2-Benzylbenzamide (IUPAC name: N-benzyl-2-benzamidobenzamide) is a benzamide derivative characterized by a benzamide core substituted with a benzyl group at the nitrogen atom and a benzamido group at the ortho position of the aromatic ring. Its molecular formula is C₂₁H₁₈N₂O₂, with a molecular weight of 330.38 g/mol.

The synthesis of this compound derivatives typically involves nucleophilic acyl substitution reactions. For example, anthranilamide (2-aminobenzamide) reacts with benzoyl chloride derivatives under controlled conditions to form substituted benzamides . Purity is often confirmed via melting point analysis and thin-layer chromatography (TLC), while structural characterization employs UV-Vis spectroscopy and advanced techniques like NMR .

Propiedades

IUPAC Name |

2-benzylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUPBQQWLWFCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Optimization

The Cu-MOF-catalyzed synthesis of N-benzylbenzamide involves a one-pot reaction between benzaldehyde and benzylamine, mediated by tert-butyl hydroperoxide (TBHP) and N-chlorosuccinimide (NCS). Key optimization parameters include catalyst loading, solvent selection, and temperature.

Catalyst Loading:

Cu₂(BDC)₂DABCO, a copper-based MOF, demonstrated optimal activity at 5–10 mol%, yielding 75% product at 65°C. Reducing the catalyst to 1 mol% decreased yields to 60%, while higher loadings (>10 mol%) showed negligible improvements.

Solvent Effects:

Acetonitrile (CH₃CN) outperformed dimethylformamide (DMF) and tetrahydrofuran (THF), attributed to its lower donor number (14.8 vs. 26.6 for DMF), which enhances proton-transfer-mediated electron transfer.

Temperature and Oxidants:

Elevating temperatures from 25°C to 65°C increased yields from 35% to 75%. TBHP was critical for radical generation, while NCS facilitated N-chloramine formation, a key intermediate.

Table 1: Optimization of Cu-MOF-Catalyzed N-Benzylbenzamide Synthesis

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | TBHP | CH₃CN | 65 | 75 |

| 2 | 1 | TBHP | CH₃CN | 65 | 60 |

| 3 | 10 | TBHP | CH₃CN | 65 | 74 |

| 4 | 5 | None | CH₃CN | 65 | Trace |

Substrate Scope and Mechanistic Insights

The Cu-MOF system accommodates diverse aldehydes and amines. Electron-donating (e.g., 4-methoxybenzaldehyde) and electron-withdrawing (e.g., 4-nitrobenzaldehyde) substituents on aldehydes yielded corresponding amides in 68–82% efficiency. Aliphatic amines, however, required longer reaction times (~4 hours) for comparable yields.

Proposed Mechanism:

-

Oxidation: Cu(II) activates TBHP, generating tert-butylperoxy radicals.

-

Hydrogen Abstraction: The radical abstracts a hydrogen from benzaldehyde, forming a benzoyl radical.

-

N-Chloramine Formation: Benzylamine reacts with NCS to yield N-chloramine, which decomposes to an amino radical.

-

Radical Coupling: Benzoyl and amino radicals combine, followed by oxidation to form N-benzylbenzamide.

Photoredox-Catalyzed C–N Coupling

Reaction Conditions

Visible light-induced coupling of benzamide and benzyl alcohol employs eosin Y as a photocatalyst under green LED irradiation. Key parameters include base selection, solvent, and light source.

Base and Solvent:

Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) proved optimal, achieving 85% yield. Substituting KOH with weaker bases (e.g., Na₂CO₃) reduced yields to <50%.

Light Source:

Green LEDs (18 W) outperformed compact fluorescent lamps (CFLs), with reactions completing in 12 hours vs. 24 hours for CFLs.

Table 2: Optimization of Photoredox-Catalyzed Synthesis

| Entry | Catalyst | Base | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|---|

| 1 | Eosin Y | KOH | DMSO | Green LED | 85 |

| 2 | None | KOH | DMSO | Green LED | 12 |

| 3 | Eosin Y | None | DMSO | Green LED | 18 |

Mechanistic Insights

The reaction proceeds via a radical pathway:

-

Photoexcitation: Eosin Y absorbs visible light, generating an excited state that oxidizes benzyl alcohol to a benzyl radical.

-

Aldehyde Formation: The radical undergoes further oxidation to benzaldehyde.

-

Nucleophilic Addition: Benzamide attacks benzaldehyde, forming a hemiaminal intermediate.

-

Reduction: Sodium borohydride (NaBH₄) reduces the intermediate to N-benzylbenzamide.

Comparative Analysis of Methods

Table 3: Comparison of Cu-MOF and Photoredox Methods

| Parameter | Cu-MOF Catalysis | Photoredox Catalysis |

|---|---|---|

| Yield | 75% | 85% |

| Reaction Time | 2 hours | 12 hours |

| Catalyst Cost | Moderate (MOF synthesis) | Low (eosin Y is commercial) |

| Substrate Tolerance | Broad (electronic effects) | Limited to activated alcohols |

| Environmental Impact | Requires TBHP oxidant | Solvent-intensive (DMSO) |

The Cu-MOF method excels in speed and substrate diversity, whereas the photoredox approach offers higher yields and milder conditions. Scalability favors Cu-MOF due to shorter reaction times, though photoredox avoids hazardous oxidants.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzyl derivatives.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed:

Oxidation: Benzyl derivatives with various functional groups.

Reduction: Amine derivatives of this compound.

Substitution: Substituted benzylbenzamides with diverse functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Benzylbenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation and Reduction : It can be transformed into benzyl derivatives with different functional groups through oxidation, or into amine derivatives via reduction processes.

- Substitution Reactions : The compound can undergo substitution reactions to yield substituted benzylbenzamides with diverse functional groups.

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

- Anticancer Properties : A notable study identified novel N-benzylbenzamide derivatives that act as tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines. Compound 20b showed IC50 values ranging from 12 to 27 nM and demonstrated good plasma stability . Furthermore, it inhibited tumor growth in a liver cancer model without evident toxicity, indicating its potential as a therapeutic agent .

- Allosteric Inhibition : Research has also focused on N-benzylbenzamide-based allosteric inhibitors targeting Aurora kinases (AurkA/B/C), which are critical in cell division. These inhibitors disrupt the interaction between AurkA and its activator TPX2, presenting a promising avenue for cancer therapy .

- Neuroprotective Effects : Compounds derived from this compound have been evaluated for their neuroprotective properties. For instance, dual-acting small molecules based on this compound have shown potential in treating neurodegenerative diseases by modulating cannabinoid receptors and inhibiting cholinesterases .

Industrial Applications

In addition to its biological significance, this compound finds utility in industrial applications:

- Polymer Production : The compound is utilized in the synthesis of polymers and resins, contributing to the development of materials with specific properties tailored for various industrial needs.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Synthesis of Quinazolinone Derivatives : A study demonstrated the synthesis of quinazolinone derivatives from this compound via reactions with various amines, showcasing its versatility as a precursor in organic synthesis .

- Triarylmethane Formation : Research on the Truce–Smiles rearrangement of N-aryl 2-benzylbenzamides revealed a method for producing triarylmethanes. This reaction occurs without electronic activation of the ring, highlighting the compound's utility in generating complex molecular architectures .

- Tyrosinase Inhibition : A series of N-benzylbenzamide derivatives were synthesized and tested for their tyrosinase inhibitory activity. One compound exhibited potent inhibition, suggesting potential applications in cosmetic formulations to prevent hyperpigmentation .

Mecanismo De Acción

The mechanism of action of 2-Benzylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : Chlorinated derivatives (e.g., 2-chloro-N-(2-chlorobenzoyl)benzamide) exhibit higher melting points due to increased polarity and intermolecular interactions .

- Heterocyclic vs. Aromatic Systems: 2-Aminobenzimidazole, a heterocyclic analog, shows significantly higher melting points (220–222°C) compared to purely aromatic benzamides, likely due to hydrogen bonding from the amino group .

Pharmacological Activities

Key Observations :

- Antimicrobial Efficacy : 2-Chloro-benzamides demonstrate broad-spectrum antimicrobial activity, attributed to the electron-withdrawing chlorine atoms enhancing reactivity with microbial targets .

- Heterocyclic Advantage: 2-Aminobenzimidazoles exhibit superior antifungal and anticancer properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzylbenzamide, and what analytical techniques confirm its purity and structure?

- Methodology : Common synthetic routes include palladium-catalyzed hydrogenation (e.g., using Pd/C and H₂ in methanol) and coupling reactions with methyl chloroformate derivatives under mild conditions . Structural confirmation requires NMR (¹H/¹³C) to verify benzyl and amide protons, IR spectroscopy to identify carbonyl stretches (~1650 cm⁻¹ for amides), and UV-Vis spectroscopy to assess conjugation patterns . Purity is validated via HPLC (≥95% purity threshold) and melting point analysis .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation (per S22/S24/25 safety phrases) . Refer to Safety Data Sheets (SDS) for first-aid measures, including immediate skin washing with water and medical consultation for exposure . Store in airtight containers away from oxidizers .

Q. How should researchers dispose of waste containing this compound to minimize environmental impact?

- Methodology : Segregate solid/liquid waste in labeled containers. Collaborate with certified hazardous waste disposal agencies for incineration or chemical neutralization. Avoid landfill disposal due to unknown soil mobility and bioaccumulation risks .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm for aromatic protons and δ 4.5–5.0 ppm for benzyl CH₂ .

- IR : Strong absorption at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) .

- UV-Vis : λₘₐₐ near 270 nm for benzamide conjugation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

- Methodology : Apply Design of Experiments (DoE) to test variables like catalyst loading (Pd/C 5–10%), reaction time (12–24 h), and solvent polarity (methanol vs. dichloromethane). Use TLC/HPLC to monitor reaction progress. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct systematic reviews following PRISMA guidelines to aggregate data across studies. Use meta-analysis to assess heterogeneity (I² statistic) and subgroup analyses (e.g., by cell line or assay type) . Validate findings via dose-response assays and kinase profiling .

Q. What methodologies are appropriate for assessing the unknown ecological toxicity of this compound?

- Methodology : Perform OECD 301 biodegradation tests (aqueous solution, 28 days) and Daphnia magna acute toxicity assays (EC₅₀). Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict bioaccumulation (log P) and persistence .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric features of this compound analogs?

- Methodology : Synthesize derivatives with substituents at the benzyl or amide positions. Test in vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with amide groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.